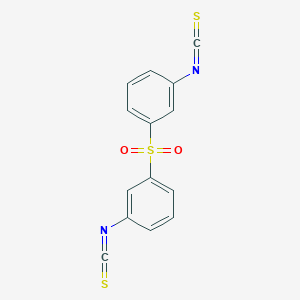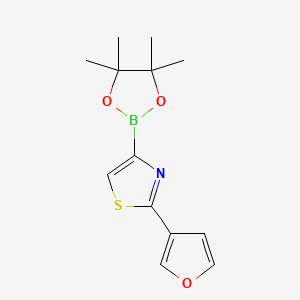
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is a heterocyclic compound that features both pyrimidine and isoindolinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one typically involves the reaction of 2,5-dichloropyrimidine with isoindolin-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the isoindolinone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by different nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, ethanol, or water under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares the dichloropyrimidine core but lacks the isoindolinone moiety.
Isoindolin-1-one derivatives: Compounds with the isoindolinone structure but different substituents on the pyrimidine ring.
Uniqueness
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is unique due to the combination of the pyrimidine and isoindolinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7Cl2N3O |
|---|---|
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
6-(2,5-dichloropyrimidin-4-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H7Cl2N3O/c13-9-5-16-12(14)17-10(9)6-1-2-7-4-15-11(18)8(7)3-6/h1-3,5H,4H2,(H,15,18) |
Clé InChI |
HEBRJUISTOGWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)C3=NC(=NC=C3Cl)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)







![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
